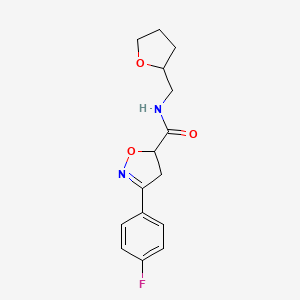

![molecular formula C13H10N2O2S B5524582 2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

2-[(2-nitro-2-phenylvinyl)thio]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-nitro-2-phenylvinyl)thio]pyridine is a chemical compound that has been studied for its unique structural, vibrational, and chemical properties. The synthesis and analysis of compounds similar to 2-[(2-nitro-2-phenylvinyl)thio]pyridine, such as nitrophenyl derivatives and pyridine analogs, provide insights into their potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-[(2-nitro-2-phenylvinyl)thio]pyridine involves multiple steps, including the formation of nitrophenyl derivatives and the incorporation of sulfur and pyridine moieties. For instance, compounds like 4-nitrophenyl derivatives and pyridine-2-thionato complexes of nickel(II) have been synthesized through electrochemical oxidation and coupling reactions, demonstrating the complex synthetic routes employed for such compounds (Castro et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals their conformational and crystalline properties. For example, X-ray diffraction studies show that nitrophenyl derivatives possess specific molecular conformations and crystalline structures stabilized by non-classical hydrogen bonding, highlighting the detailed structural characteristics of these compounds (Michalski et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 2-[(2-nitro-2-phenylvinyl)thio]pyridine analogs involves various reactions, including enantioface-differentiating reactions and addition reactions to aldehydes, demonstrating their versatile chemical behavior (Soai & Mukaiyama, 1979). Additionally, the reactivity towards ligands and the formation of complexes further illustrate their complex chemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as their vibrational spectra and crystal structures, are crucial for understanding their behavior. Vibrational spectroscopy and crystallographic studies provide insights into the bonding, structure, and potential applications of these materials (Kucharska et al., 2013).

Chemical Properties Analysis

The chemical properties, including the kinetics and mechanism of reactions involving pyridine derivatives, have been extensively studied. Investigations into the pyridinolysis reactions reveal detailed mechanistic insights, contributing to the broader understanding of the chemical behavior of these compounds (Castro et al., 2004).

科学的研究の応用

Chemical Properties and Applications

Coordination Chemistry and Complex Compounds : The study of coordination chemistry involving pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights the fascinating variability in the chemistry and properties of these compounds. This research area focuses on the preparation, properties, and complex formation of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such compounds are foundational in developing new materials with potential applications in catalysis, electronic devices, and biomedicine (Boča, Jameson, & Linert, 2011).

Photochromism and Photoreactivity : Investigations into the photochromism of ortho-nitrobenzylpyridines explore the structural and spectroscopic aspects of these compounds' photoreactive behavior. This research provides insights into the mechanisms of photochromic activity, especially in solid states, and outlines potential applications in photon-based electronics, including the development of materials with photochromic activity and polystability (Naumov, 2006).

Anticorrosive Materials : Quinoline derivatives, closely related to pyridine structures, are studied for their application as anticorrosive materials. These compounds are effective in preventing metallic corrosion due to their ability to form stable chelating complexes with metal surfaces. Such studies are crucial for developing new materials and strategies to combat corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials : Research on functionalized quinazolines and pyrimidines for optoelectronic materials highlights the significance of incorporating these heterocycles into π-extended conjugated systems. These materials are important for creating novel optoelectronic devices, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The versatility and electronic properties of these compounds make them valuable in advancing technology in this field (Lipunova et al., 2018).

特性

IUPAC Name |

2-[(Z)-2-nitro-2-phenylethenyl]sulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-15(17)12(11-6-2-1-3-7-11)10-18-13-8-4-5-9-14-13/h1-10H/b12-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINGKRFOXSPJKB-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CSC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/SC2=CC=CC=N2)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

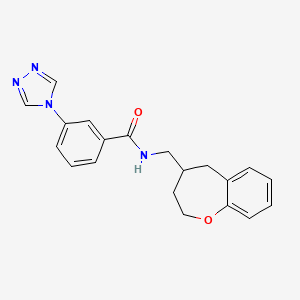

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)